molecular formula C14H26N2O4 B2608546 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1396814-27-9

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2608546
CAS No.: 1396814-27-9
M. Wt: 286.372
InChI Key: WYHOXMOASBCPKB-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a dimethylpentyl chain, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The tetrahydrofuran moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide: shares similarities with other oxalamide derivatives, which also contain the oxalamide functional group.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety exhibit similar reactivity and applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h10-11,17H,4-9H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHOXMOASBCPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCC1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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